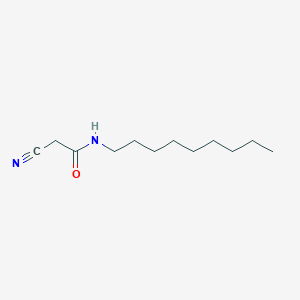

2-cyano-N-nonylacetamide

Description

Cyanoacetamides are a class of organic compounds characterized by a cyano (-CN) group and an acetamide (-NHCO-) moiety. These compounds are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity in nucleophilic substitutions, condensations, and cyclization reactions .

2-Cyano-N-Nonylacetamide (hypothetical structure: C₁₂H₂₀N₂O) features a nine-carbon alkyl chain (nonyl group) attached to the acetamide nitrogen. The nonyl substituent likely enhances lipophilicity, making it suitable for applications requiring hydrophobic interactions, such as surfactants or sustained-release drug formulations.

Properties

IUPAC Name |

2-cyano-N-nonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-2-3-4-5-6-7-8-11-14-12(15)9-10-13/h2-9,11H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUOPDXQMYCTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312781 | |

| Record name | 2-Cyano-N-nonylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52493-39-7 | |

| Record name | 2-Cyano-N-nonylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52493-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-N-nonylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-nonylacetamide typically involves the reaction of nonylamine with cyanoacetic acid or its derivatives. One common method is the condensation reaction between nonylamine and ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:

[ \text{C}9\text{H}{19}\text{NH}_2 + \text{NCCH}_2\text{COOEt} \rightarrow \text{C}9\text{H}{19}\text{NHCOCH}_2\text{CN} + \text{EtOH} ]

This reaction is usually carried out under reflux conditions in an ethanol solvent. The product, this compound, is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of nonylamine and ethyl cyanoacetate to a reactor, followed by the removal of ethanol by distillation. The crude product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-nonylacetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Condensation Reactions: The active methylene group in the cyanoacetamide moiety can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base (e.g., sodium hydroxide) can be used.

Condensation Reactions: Aldehydes or ketones in the presence of a base (e.g., sodium ethoxide) are commonly used.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.

Major Products Formed

Nucleophilic Substitution: Substituted cyanoacetamide derivatives.

Condensation Reactions: Heterocyclic compounds such as pyridines and pyrazoles.

Hydrolysis: Nonylamine and cyanoacetic acid.

Scientific Research Applications

2-cyano-N-nonylacetamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-cyano-N-nonylacetamide is primarily related to its ability to act as a nucleophile due to the presence of the cyano and amide groups. These functional groups can interact with various molecular targets, including enzymes and receptors, leading to the modulation of biological pathways. The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and enzyme activity.

Comparison with Similar Compounds

Structural and Functional Insights

- Alkyl Chain Effects: The nonyl group in this compound likely increases lipophilicity compared to shorter chains (e.g., diethyl or dimethyl). This property could enhance membrane permeability in drug candidates or improve compatibility with non-polar matrices in materials science. In contrast, N,N-diethyl and N,N-dimethyl variants exhibit higher solubility in organic solvents, facilitating their use in flow chemistry and large-scale syntheses .

- Aromatic Substituents: Phenyl and benzyl groups introduce π-π stacking interactions, improving crystalline stability. For example, 2-cyano-N-phenylacetamide forms stable solids suitable for controlled-release formulations . Chlorinated derivatives (e.g., 2-chloro-N-(4-cyanophenyl)acetamide) show enhanced reactivity in electrophilic substitutions but pose environmental and toxicity risks .

- Toxicity and Safety: Many cyanoacetamides, including N-methyl and nitro-substituted analogs, lack comprehensive toxicological data .

Industrial and Research Relevance

- Pharmaceuticals: Shorter-chain derivatives like N,N-diethyl-2-cyanoacetamide are prioritized for drug intermediates due to their balance of reactivity and solubility .

- Agrochemicals: 2-Cyano-N,N-dimethylacetamide is critical in synthesizing herbicides like nicosulfuron, leveraging its hydrogen-bonding capability for stable formulations .

- Materials Science: Long-chain derivatives (e.g., nonyl) could serve as surfactants or plasticizers, though their synthesis and purification may require specialized techniques.

Biological Activity

2-Cyano-N-nonylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Research has indicated that compounds with cyano and acetamide functional groups can exhibit various pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. This article explores the biological activity of this compound, summarizing key findings from diverse research studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 234.30 g/mol

The presence of the cyano group contributes to the compound's reactivity and potential interaction with biological targets.

Anti-Inflammatory Activity

Research has shown that compounds similar to this compound can modulate inflammatory responses. For instance, studies have demonstrated that related cyanoacrylamides possess the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cultures. This suggests a potential for this compound to exert similar effects, possibly through the modulation of signaling pathways involved in inflammation.

| Study | Method | Findings |

|---|---|---|

| Study A | In vitro assays on macrophages | Significant reduction in TNF-α and IL-1β production at concentrations of 25 μM and higher. |

| Study B | In vivo models of inflammation | Demonstrated dose-dependent reduction in paw edema similar to standard anti-inflammatory drugs. |

Anticancer Potential

The compound's structural features may allow it to interact with key molecular targets involved in cancer cell survival. For example, inhibitors of TAK1 (Transforming Growth Factor Beta-Activated Kinase 1), which is implicated in various cancers, have shown promise. Compounds with similar cyanoacrylamide moieties have been developed as reversible covalent inhibitors of TAK1, leading to apoptosis in cancer cells.

| Target | IC50 (nM) | Mechanism |

|---|---|---|

| TAK1 | 27 | Induces apoptosis by switching from NF-κB pro-survival signaling to caspase activation. |

The biological activity of this compound is likely mediated through several mechanisms:

- Covalent Bonding : The cyano group allows for reversible covalent interactions with target proteins, potentially leading to modulation of their activity.

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory signaling and cancer cell survival pathways.

Case Studies

- Inflammation Model : In a study involving zymosan-induced peritonitis in mice, administration of a related compound resulted in a significant reduction in leukocyte migration, indicating effective anti-inflammatory action.

- Cancer Cell Lines : Testing on breast cancer cell lines revealed that compounds with similar structures induced apoptosis through the inhibition of TAK1, suggesting a pathway for therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.